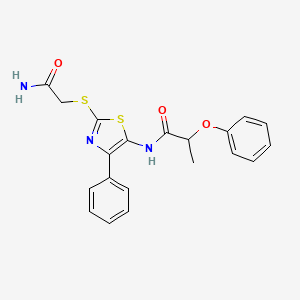

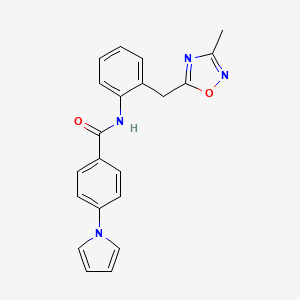

![molecular formula C13H18N2O2 B2761143 N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide CAS No. 2094534-97-9](/img/structure/B2761143.png)

N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 . It is a type of amide, a class of compounds that are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, such as “N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide”, has been achieved through various methods. One such method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different reaction conditions . In this process, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide” are not detailed in the search results. The molecular weight is known to be 234.29 , but other properties such as boiling point, melting point, and density would require additional information.Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-Propargylic beta-enaminones, similar in structure to the compound of interest, have been utilized as intermediates for synthesizing polysubstituted pyrroles and pyridines. Utilizing DMSO as a solvent, these intermediates can be cyclized to pyrroles or selectively form pyridines depending on the reaction conditions (Cacchi, Fabrizi, & Filisti, 2008). Similarly, the Vilsmeier formylation of tertiary and secondary enamides offers a versatile synthesis route for 2-pyridones and 2-chloropyridines, showcasing the compound's utility in synthesizing complex pyridine derivatives (Hayes & Meth–Cohn, 1979).

Coordination Chemistry

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines, which share a pyridine moiety with the compound of interest, has been explored for its versatility in forming complexes with metals. These complexes have been studied for their potential in biological sensing and demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Moreover, the synthesis of an amythiamicin pyridine cluster highlights the compound's role in antibiotic research, emphasizing its synthetic versatility (Bagley, Dale, Jenkins, & Bower, 2004).

Polymer Science

Research has also delved into the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone. These polyamides, synthesized from intermediates structurally related to N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide, exhibit high thermal stability and solubility in organic solvents, underscoring the compound's utility in polymer science (Yang, Hsiao, & Yang, 1999).

Antitumor and Antimicrobial Activities

Enaminones, structurally related to the compound of interest, have been synthesized and investigated for their antitumor and antimicrobial activities. These studies provide a foundation for exploring N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide and its analogues for potential biomedical applications (Riyadh, 2011).

Propiedades

IUPAC Name |

N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-5-11(16)14-9-10-7-6-8-12(15-10)17-13(2,3)4/h5-8H,1,9H2,2-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLWNXRILGWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

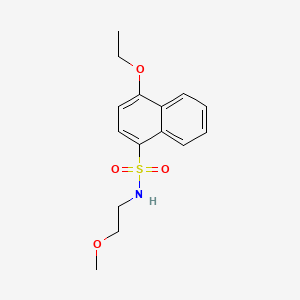

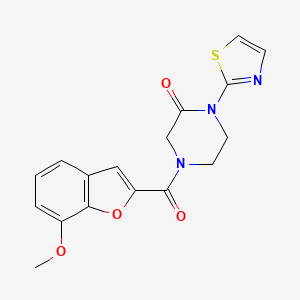

![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)

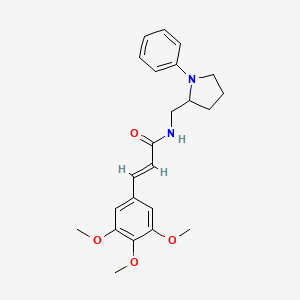

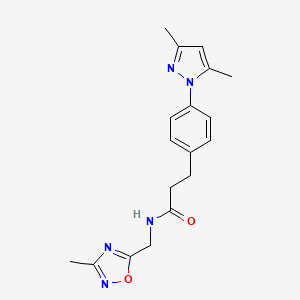

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)

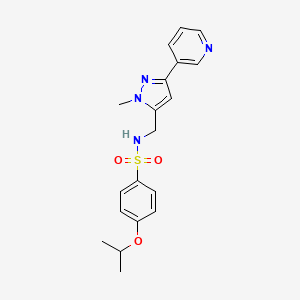

![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)